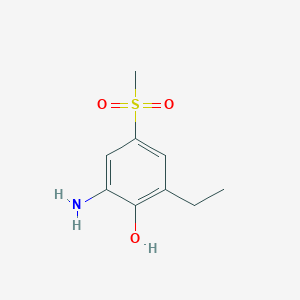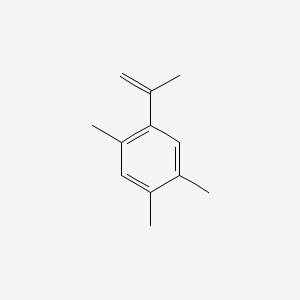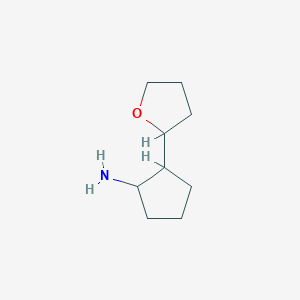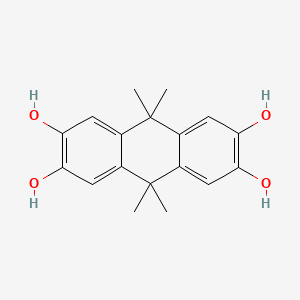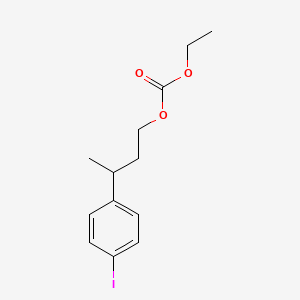![molecular formula C14H12O4 B13809452 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid CAS No. 50835-99-9](/img/structure/B13809452.png)
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a benzodioxole ring fused with a methyl-substituted benzene ring and an acetic acid moiety. Benzodioxole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed C-H functionalization followed by intramolecular oxidative C-O coupling reactions. For instance, the reaction of N-phenylacetamides with appropriate aryl substrates in the presence of palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid can yield the desired benzodioxole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzodioxole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it competes with arachidonic acid for the active site of the COX enzyme, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The compound’s cytotoxic effects on cancer cells may involve the induction of apoptosis through the disruption of cellular pathways .
相似化合物的比较
Similar Compounds
2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound has similar structural features but with dichlorobenzoyl substitution, which may alter its biological activity.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Another benzodioxole derivative with selenium substitution, showing different chemical and biological properties.
Uniqueness
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and biological activity. Its ability to inhibit COX enzymes and its potential cytotoxic effects make it a valuable compound for further research and development in medicinal chemistry .
属性
CAS 编号 |
50835-99-9 |
|---|---|
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O4/c1-14(8-13(15)16)17-11-6-9-4-2-3-5-10(9)7-12(11)18-14/h2-7H,8H2,1H3,(H,15,16) |
InChI 键 |
RVGMFKLEXMKLDX-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=CC3=CC=CC=C3C=C2O1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


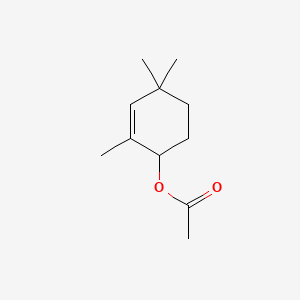
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
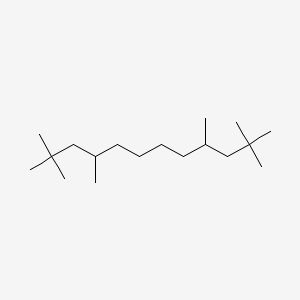
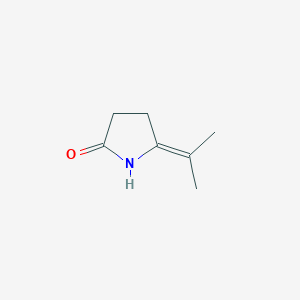
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

